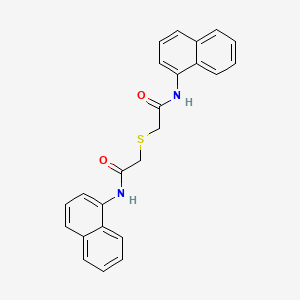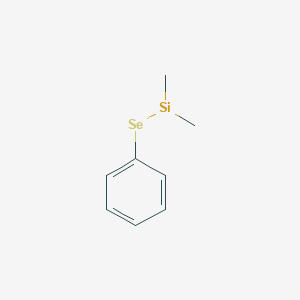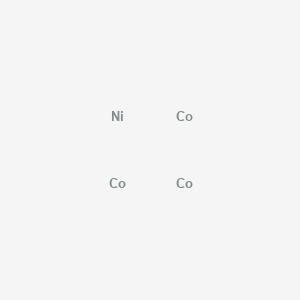
Cobalt--nickel (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–nickel (3/1) is an alloy composed of three parts cobalt and one part nickel. Both cobalt and nickel are transition metals known for their magnetic properties, high melting points, and resistance to oxidation and corrosion. This alloy is particularly valued for its unique combination of strength, durability, and magnetic properties, making it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–nickel (3/1) alloy typically involves the reduction of cobalt and nickel salts. One common method is the co-reduction of cobalt and nickel nitrates using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous solution, and the resulting alloy is then purified and dried .
Industrial Production Methods
In industrial settings, cobalt–nickel (3/1) alloy is often produced through high-temperature reduction processes. The metals are melted together in a furnace under an inert atmosphere to prevent oxidation. The molten alloy is then cast into molds and allowed to cool and solidify. This method ensures a homogeneous mixture of cobalt and nickel, resulting in a high-quality alloy .
化学反应分析
Types of Reactions
Cobalt–nickel (3/1) alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can oxidize to form cobalt and nickel oxides.
Substitution: The alloy can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in an aqueous solution.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and nickel oxide (NiO).
Reduction: Pure cobalt and nickel metals.
Substitution: Alloys with different metal compositions.
科学研究应用
Cobalt–nickel (3/1) alloy has a wide range of scientific research applications:
作用机制
The mechanism by which cobalt–nickel (3/1) alloy exerts its effects is primarily through its magnetic and catalytic properties.
相似化合物的比较
Cobalt–nickel (3/1) alloy can be compared with other similar compounds such as:
Cobalt–iron (3/1): This alloy has similar magnetic properties but is less resistant to corrosion compared to cobalt–nickel (3/1).
Nickel–iron (3/1): This alloy is also magnetic but has a lower melting point and is less durable than cobalt–nickel (3/1).
Similar Compounds
- Cobalt–iron (3/1)
- Nickel–iron (3/1)
- Cobalt–copper (3/1)
Cobalt–nickel (3/1) alloy stands out due to its unique combination of high strength, durability, and excellent magnetic properties, making it a versatile material for various scientific and industrial applications.
属性
CAS 编号 |
61115-36-4 |
|---|---|
分子式 |
Co3Ni |
分子量 |
235.493 g/mol |
IUPAC 名称 |
cobalt;nickel |
InChI |
InChI=1S/3Co.Ni |
InChI 键 |
XLEICYJYGLUASG-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


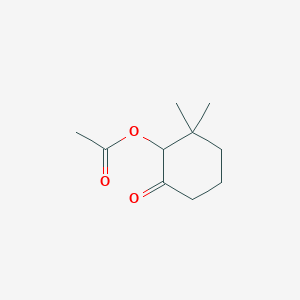
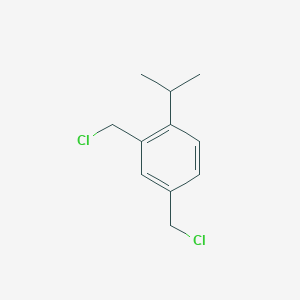
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
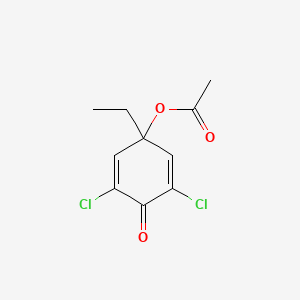
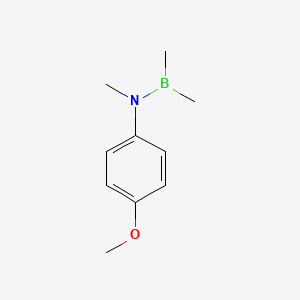
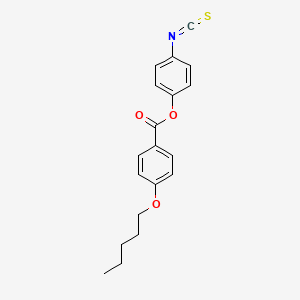
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
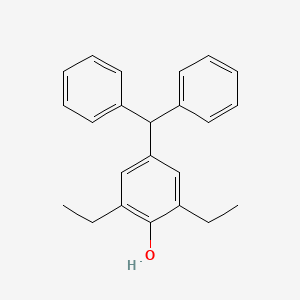
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
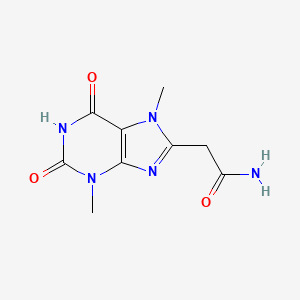

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
